molecular formula C6H12O3 B11715869 4-(Hydroxymethyl)oxan-4-ol CAS No. 87216-17-9

4-(Hydroxymethyl)oxan-4-ol

Cat. No.: B11715869
CAS No.: 87216-17-9
M. Wt: 132.16 g/mol
InChI Key: WGIQIRVBICUOPR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxan-4-ol (CAS: 1903826-84-5) is a cyclic ether derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is characterized by a six-membered oxane (tetrahydropyran) ring substituted with a hydroxymethyl (-CH₂OH) group at the 4-position. This compound exists as a clear, crystalline solid with a purity of ≥95% and is notable for its stereochemical configuration, particularly the (3R,4R) isomer, which enhances its utility in asymmetric synthesis .

Key applications include:

  • Pharmaceutical Research: Serves as a building block for drug candidates targeting diseases such as cancer and metabolic disorders due to its ability to modulate receptor interactions .
  • Material Science: Contributes to the development of polymers and advanced materials with tailored mechanical and thermal properties .
  • Chemical Synthesis: Acts as a precursor for functionalized derivatives, enabling the creation of complex molecules in organic chemistry .

Properties

CAS No.

87216-17-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-(hydroxymethyl)oxan-4-ol

InChI

InChI=1S/C6H12O3/c7-5-6(8)1-3-9-4-2-6/h7-8H,1-5H2

InChI Key

WGIQIRVBICUOPR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)oxan-4-ol can be synthesized through several synthetic routes. One common method involves the catalytic hydrogenation of hydroxylated compounds using hydrogen peroxide. This reaction typically requires acidic conditions and can be catalyzed by metals such as sodium, calcium, and magnesium . The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale catalytic processes. These processes often involve the use of specialized reactors and catalysts to achieve high yields and purity. The compound is typically synthesized in a controlled environment to ensure consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds.

Scientific Research Applications

4-(Hydroxymethyl)oxan-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)oxan-4-ol involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound’s acidic nature allows it to react with metals to form metal oxides, which can further catalyze other reactions .

Comparison with Similar Compounds

trans-4-[4-(Hydroxymethyl)cyclohexyl]phenol

  • Structure: Cyclohexane ring substituted with hydroxymethyl and phenol groups.
  • Key Data :
    • O-O interatomic distance: ~10.7 Å (similar to estrogen receptor ligands) .
    • Molecular flexibility: Rigid cyclohexane ring vs. flexible oxane in this compound .
  • Applications : Explored as selective estrogen receptor β (ERβ) agonists for hormone therapy .

[4-(HydroxyMethyl)oxan-4-yl]Methanol (CAS: 89975-77-9)

  • Structure : Oxane ring with two hydroxymethyl groups.
  • Key Data :
    • Molecular formula: C₇H₁₄O₃ ; Molecular weight: 146.18 g/mol .
    • Physicochemical properties: Higher polarity than this compound due to dual -CH₂OH groups .
  • Applications : Biochemical reagent for glycosylation studies .

5-Hydroxymethylfurfural (5-HMF)

  • Structure : Furan ring with hydroxymethyl and aldehyde groups.
  • Key Data: Naturally occurring in plant extracts (e.g., Rehmannia glutinosa) . Toxicity concerns: Associated with mutagenic effects in high concentrations .
  • Applications : Food chemistry (flavoring agent) and renewable energy precursor .

Functional Derivatives

4-(Oxan-4-ylmethoxy)benzoic Acid

  • Structure : Oxane linked to a benzoic acid via methoxy group.
  • Key Data :
    • Enhanced water solubility due to carboxylic acid group .
    • Applications: Polymer modification and drug delivery systems .

8-O-Acetylshanzhiside Methyl Ester

  • Structure : Oxane ring with acetyl, glycosyl, and ester groups.
  • Key Data :
    • Molecular complexity: Includes multiple functional groups for bioactive interactions .
    • Applications: Reference standard in pharmacological research and natural product synthesis .

4-(Aminomethyl)oxazolidin-2-one Hydrochloride

  • Structure: Oxazolidinone ring with aminomethyl substitution.
  • Key Data :
    • Basic properties: Facilitates ionic interactions in peptide mimetics .
    • Applications: Antibiotic development and enzyme inhibitors .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₆H₁₂O₃ 132.16 1903826-84-5 Pharmaceuticals, Material Science
trans-4-[4-(Hydroxymethyl)cyclohexyl]phenol C₁₃H₁₈O₂ 206.28 N/A ERβ Agonists
[4-(HydroxyMethyl)oxan-4-yl]Methanol C₇H₁₄O₃ 146.18 89975-77-9 Biochemical Reagents
5-Hydroxymethylfurfural C₆H₆O₃ 126.11 67-47-0 Food Chemistry, Biofuels
4-(Oxan-4-ylmethoxy)benzoic Acid C₁₃H₁₆O₄ 236.26 N/A Polymer Chemistry

Key Findings

  • Structural Flexibility: Cyclohexane-based analogues (e.g., trans-4-[4-(hydroxymethyl)cyclohexyl]phenol) exhibit rigidity, whereas oxane derivatives like this compound offer conformational versatility for receptor binding .
  • Functional Group Impact: Hydroxymethyl groups enhance hydrophilicity and synthetic utility, while substitutions like aminomethyl (e.g., 4-(Aminomethyl)oxazolidin-2-one) introduce basicity for ionic interactions .
  • Natural vs. Synthetic : 5-HMF, a natural product, contrasts with synthetic oxane derivatives in toxicity profiles and industrial applications .

Biological Activity

4-(Hydroxymethyl)oxan-4-ol, also known as 4-hydroxymethyltetrahydropyran, is a chemical compound with the molecular formula C6H12O2C_6H_{12}O_2 and a molecular weight of 116.16 g/mol. This compound features a hydroxymethyl group attached to a tetrahydropyran ring, making it an important building block in organic synthesis and medicinal chemistry. Its biological activity has garnered interest in various research fields, particularly in relation to its potential therapeutic applications.

The structure of this compound is characterized by a six-membered cyclic ether, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. While specific studies on the antioxidant capacity of this compound are scarce, related compounds have demonstrated significant antioxidant effects. For example, polyphenolic compounds often exhibit strong reducing capacities against free radicals . This suggests that this compound may possess similar properties that warrant further exploration.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key structural features and biological activities of selected analogs:

Compound NameStructural FeaturesBiological Activity
4-(Hydroxymethyl)tetrahydro-2H-pyran-4-olSimilar tetrahydropyran structureAnticancer activity against specific cell lines
HydroxymethylfurfuralContains a furan ringUsed in food chemistry and exhibits antioxidant properties
HydroxymethylpyranPyran ring structureVaries in chemical properties and reactivity
Tetrahydro-2H-pyran-4-olAnother tetrahydropyran derivativeDistinct applications in organic synthesis
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-olSimilar hydroxymethyl groupDifferent stereochemistry affecting biological activity

This comparison highlights the unique structural characteristics of this compound and its potential applications within medicinal chemistry.

Case Studies and Research Findings

  • G-Quadruplex Targeting : In a study evaluating G4-targeting chemotypes, several natural compounds were identified as effective against cancer cells by selectively binding to G4 structures . The implications of these findings suggest that exploring derivatives of this compound could yield similar or enhanced anticancer effects.
  • Antioxidant Studies : Research on other hydroxylated compounds has shown their ability to donate electrons to free radicals, thereby reducing oxidative stress . Future studies could focus on the electron donation capacity of this compound to ascertain its potential as an antioxidant.

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